molecular formula C21H11BrN2O2 B280679 2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one

2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one

Cat. No. B280679
M. Wt: 403.2 g/mol
InChI Key: UEEVWMKOSCQHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one is not fully understood. However, it has been suggested that it exerts its antiproliferative activity through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. It has also been proposed that it inhibits the NF-κB pathway, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells. Furthermore, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one is its potent antiproliferative activity against various cancer cell lines. Additionally, it possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can hinder its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method. Furthermore, the development of more soluble derivatives of this compound could enhance its potential for use in various experiments.

Synthesis Methods

The synthesis of 2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has been achieved through various methods. One of the most commonly used methods is the reaction between 2-bromobenzoyl chloride and dibenzo[cd,g]indazole-6,11-dione in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained through crystallization. Other methods include the reaction between 2-bromobenzoyl chloride and 6,11-dihydrodibenzo[c,g]carbazole-5,12-dione in the presence of a base.

Scientific Research Applications

2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to inhibit the growth of tumor xenografts in vivo. Furthermore, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C21H11BrN2O2

Molecular Weight

403.2 g/mol

IUPAC Name

14-(2-bromobenzoyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C21H11BrN2O2/c22-16-10-4-3-8-14(16)21(26)24-17-11-5-9-15-18(17)19(23-24)12-6-1-2-7-13(12)20(15)25/h1-11H

InChI Key

UEEVWMKOSCQHTM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CC=C5Br

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CC=C5Br

Origin of Product

United States

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